![molecular formula C14H15ClN2OS B13938757 1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone is a chemical compound that features a benzothiazole ring fused with a piperidine ring
Méthodes De Préparation
The synthesis of 1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of catalysts such as copper or iodine, and the reactions are carried out under mild conditions to ensure high yields . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production .
Analyse Des Réactions Chimiques
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Applications De Recherche Scientifique
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone can be compared with other benzothiazole derivatives, such as:
1-(4-Chloro-2-benzothiazolyl)-3-(5-chloro-2-methoxyphenyl)urea: This compound also features a benzothiazole ring but has different substituents, leading to varied biological activities.
2-Substituted benzothiazoles: These compounds have similar core structures but different functional groups, which can result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the benzothiazole and piperidine rings, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H15ClN2OS |
|---|---|
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
1-[4-(5-chloro-1,3-benzothiazol-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(18)17-6-4-10(5-7-17)14-16-12-8-11(15)2-3-13(12)19-14/h2-3,8,10H,4-7H2,1H3 |
Clé InChI |
UJKGZCJFOTUVBM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)C2=NC3=C(S2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



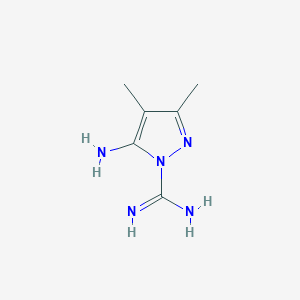
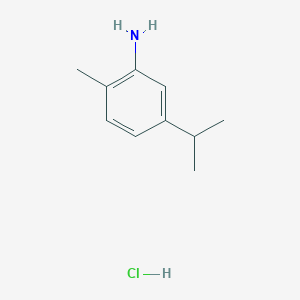
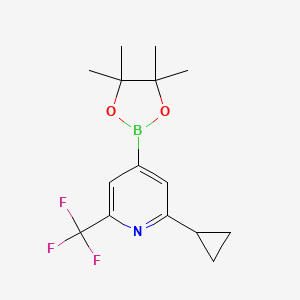
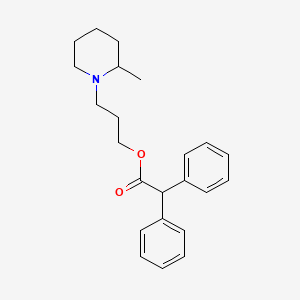
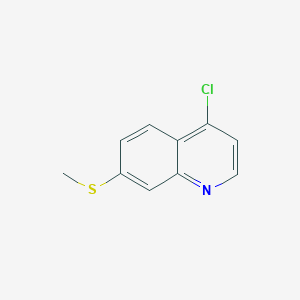
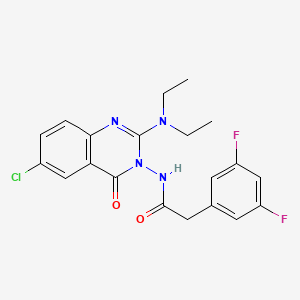
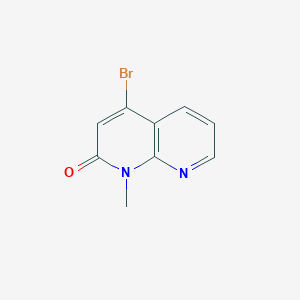
![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)
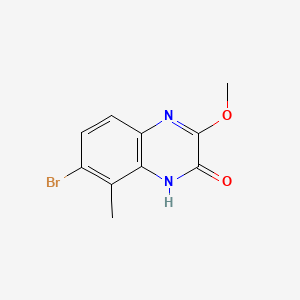
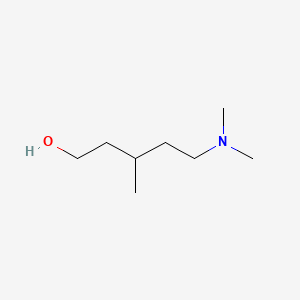
![2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-](/img/structure/B13938742.png)
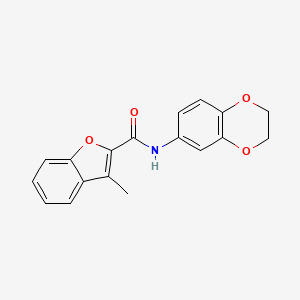
![5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
